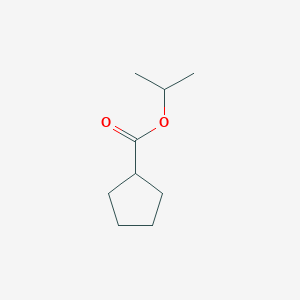

propan-2-yl cyclopentanecarboxylate

Description

Overview of Cyclopentanecarboxylate (B8599756) Esters within Organic Chemistry Research

Cyclopentanecarboxylate esters are a class of organic compounds characterized by a cyclopentane (B165970) ring attached to a carboxylate group, which is in turn bonded to an alkyl or aryl group. These esters are derivatives of cyclopentanecarboxylic acid. ontosight.aichemicalbook.comwikipedia.org The cyclopentane motif is a common structural feature in a vast array of natural products and biologically active molecules, making its derivatives, including the corresponding esters, valuable building blocks in organic synthesis. researchgate.net

In the realm of organic chemistry, cyclopentanecarboxylate esters are recognized for their utility as synthetic intermediates. researchgate.net For instance, methyl cyclopentanecarboxylate can be synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide. wikipedia.orgorgsyn.org This method is also applicable for the synthesis of other alkyl esters of cyclopentanecarboxylic acid by using the corresponding alkoxides. orgsyn.org Another common synthetic route is the esterification of cyclopentanecarboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net

The applications of cyclopentanecarboxylate esters are diverse. They can serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.net For example, some cyclopentanone (B42830) derivatives, which can be produced from these esters, find use in the fragrance industry. researchgate.net The inherent ring strain and specific stereochemistry of the cyclopentane ring in these esters can influence the reactivity and properties of the molecules in which they are incorporated.

Significance of Propan-2-yl Cyclopentanecarboxylate as a Model Compound and Synthetic Intermediate

This compound, while not a household name in chemistry, serves as a useful, specific example within the broader class of cyclopentanecarboxylate esters. Its significance stems from its role as both a synthetic intermediate and a model compound for studying certain chemical reactions and properties.

As a synthetic intermediate, this compound can be used in the synthesis of more complex molecules. For instance, it has been mentioned in the context of preparing imidazopyrazine derivatives. ontosight.ai The synthesis of this compound itself can be achieved through standard esterification procedures, such as the reaction of cyclopentanecarboxylic acid with isopropanol (B130326). semanticscholar.org A specific example of its synthesis is detailed in a doctoral thesis, following a general procedure using cyclopentanecarboxylic acid and a solution of HCl in isopropanol, yielding the ester as a colorless liquid. semanticscholar.org

The table below summarizes the basic physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 106083-73-2 | ontosight.ai |

| Molecular Formula | C9H16O2 | ontosight.ai |

| Molecular Weight | 156.22 g/mol | ontosight.ai |

| SMILES | CC(C)OC(=O)C1CCCC1 | ontosight.ai |

While direct, extensive research on this compound as a "model compound" is not widely published, its structure is representative of esters derived from a secondary alcohol (isopropanol). This makes it a potentially useful substrate for studying the kinetics, mechanisms, and steric effects associated with reactions of such esters, for example, in hydrolysis or transesterification studies. A commercial supplier notes its potential to inhibit the pericyclic reaction of dienolate and cyclopentadiene (B3395910) and to bind to tyrosine kinase, though the primary research supporting these claims is not specified. ontosight.ai

Research Gaps and Future Perspectives in Cyclopentanecarboxylate Chemistry

The field of cyclopentane chemistry is continuously evolving, with a significant focus on the development of new synthetic methodologies and the exploration of cyclopentane-containing molecules in medicinal chemistry. researchgate.netnih.gov However, there are still research gaps and promising future directions specifically within the chemistry of cyclopentanecarboxylate esters.

One of the primary research gaps is the limited exploration of the full chemical space of cyclopentanecarboxylate esters. While simple alkyl esters like methyl and ethyl esters are well-documented, more complex and functionalized esters remain less studied. There is an opportunity to synthesize and characterize a wider variety of these esters to investigate how different ester groups influence the physical, chemical, and biological properties of the molecule.

Future perspectives in this area are likely to be driven by several key trends in organic chemistry:

Green Chemistry: The development of more sustainable and environmentally friendly methods for the synthesis of cyclopentanecarboxylate esters is a key area for future research. This includes the use of biocatalysts, such as enzymes, for esterification and the use of greener solvents and reaction conditions. researchgate.net

Medicinal Chemistry: The cyclopentane ring is considered a "privileged scaffold" in drug discovery due to its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.netnih.gov Future research will likely focus on incorporating cyclopentanecarboxylate moieties into novel drug candidates to explore their potential as therapeutic agents. The conformational rigidity of the cyclopentane ring can be advantageous for improving binding affinity and selectivity to biological targets. nih.gov

Materials Science: Cyclopentanecarboxylic acid and its derivatives have been used in the development of new materials, such as biodegradable polyesters with improved thermal and mechanical properties. ontosight.ai There is potential to explore the use of various cyclopentanecarboxylate esters as monomers or additives in the creation of new polymers and materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)11-9(10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHXGMNPBCMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287146 | |

| Record name | 1-Methylethyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106083-73-2 | |

| Record name | 1-Methylethyl cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106083-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Propan 2 Yl Cyclopentanecarboxylate and Analogues

Esterification Methodologies for Cyclopentanecarboxylic Acids

The direct esterification of cyclopentanecarboxylic acid with isopropanol (B130326) is a primary route to propan-2-yl cyclopentanecarboxylate (B8599756). This transformation can be achieved through various catalytic and enzymatic methods.

Catalytic Approaches to Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This equilibrium-driven reaction often requires an excess of one reactant or the removal of water to favor the formation of the ester. organic-chemistry.org Common catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.org

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric acid (HCl) | Readily available and cost-effective; reaction times can be long without efficient water removal. wikipedia.orgmasterorganicchemistry.com |

| Lewis Acids | Scandium(III) triflate, Hafnium(IV) salts, Zirconium(IV) salts | Can offer milder reaction conditions and improved selectivity for sensitive substrates. wikipedia.orgorganic-chemistry.org |

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. organic-chemistry.orglibretexts.org The resulting tetrahedral intermediate then eliminates water to form the ester. organic-chemistry.org

Enzymatic Synthesis and Resolution of Cyclopentanecarboxylic Esters

Enzymatic methods offer a green and highly selective alternative for the synthesis of esters. Lipases are commonly employed for the esterification of carboxylic acids. These biocatalysts can operate under mild conditions, often leading to high yields and enantioselectivity.

Furthermore, enzymatic resolution is a powerful technique for separating enantiomers of chiral cyclopentanecarboxylic esters. libretexts.orgwikipedia.orglibretexts.org This process involves the selective reaction of one enantiomer in a racemic mixture with an enzyme, allowing for the separation of the unreacted enantiomer. For instance, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid in the presence of a lipase (B570770) to form a mixture of diastereomeric esters, which can then be separated. libretexts.orglibretexts.org This approach is particularly valuable in the synthesis of optically active pharmaceuticals and natural products. wikipedia.orgbeilstein-journals.org

Stereoselective and Asymmetric Synthesis of Substituted Cyclopentanecarboxylates

The synthesis of cyclopentane (B165970) rings with specific stereochemistry is crucial for many applications. rsc.orgnih.gov Various stereoselective and asymmetric methods have been developed to control the spatial arrangement of substituents on the cyclopentane core.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. mdpi.comresearchgate.netresearchgate.net This can be achieved through methods like the Diels-Alder reaction, which forms a six-membered ring that can be subsequently converted to a cyclopentane derivative. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.comrsc.org The use of chiral catalysts or auxiliaries in these reactions can direct the formation of the desired stereoisomer with high enantiomeric excess. nih.gov For example, a multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene has been used to produce densely functionalized cyclopentanones with high enantioselectivity. nih.gov

Precursor and Intermediate Synthesis for Cyclopentanecarboxylate Structures

Ring Contraction Methodologies for Cyclopentane Derivatives

Ring contraction reactions provide an effective strategy for synthesizing five-membered rings from more readily available six-membered ring precursors. rsc.orgbaranlab.orgntu.ac.ukrsc.org A prominent example is the Favorskii rearrangement, where α-haloketones rearrange in the presence of a base to form carboxylic acid derivatives. adichemistry.comscienceinfo.comwikipedia.org Specifically, the reaction of 2-chlorocyclohexanone (B41772) with a base can lead to the formation of a cyclopentanecarboxylate ester through ring contraction. scienceinfo.comwikipedia.orgacs.orgorgsyn.orgwikipedia.org This method has been successfully used to synthesize methyl cyclopentanecarboxylate. acs.orgorgsyn.orged.gov

Another notable ring contraction method is the Wolff rearrangement, which involves the conversion of α-diazoketones into ketenes, which can then be trapped to form ring-contracted products. baranlab.orgntu.ac.ukrsc.org Photomediated ring contractions of saturated heterocycles have also been reported as a means to furnish disubstituted cyclopentane scaffolds. nih.gov

| Rearrangement Reaction | Starting Material | Product | Key Features |

| Favorskii Rearrangement | α-Halo cyclic ketones | Cyclopentanecarboxylic acid derivatives | Base-catalyzed; involves a cyclopropanone (B1606653) intermediate. adichemistry.comscienceinfo.comwikipedia.org |

| Wolff Rearrangement | α-Diazo cyclic ketones | Ring-contracted products (e.g., cyclopentane derivatives) | Often induced by photolysis or thermolysis; proceeds through a ketene (B1206846) intermediate. baranlab.orgntu.ac.ukrsc.org |

| Photomediated Ring Contraction | α-Acylated cyclic piperidines | cis-1,2-Disubstituted cyclopentanes | Utilizes visible light; proceeds via a Norrish type II transformation. nih.gov |

Introduction of Carboxylic Acid and Other Functional Groups

The introduction of a carboxylic acid group onto a cyclopentane ring is a fundamental step in the synthesis of cyclopentanecarboxylates. ontosight.aigoogle.com This can be accomplished through various methods, including the oxidation of primary alcohols or aldehydes attached to the cyclopentane ring. brainly.com For instance, cyclopentanol (B49286) can be oxidized to cyclopentanone (B42830), which can then be converted to cyclopentanecarboxylic acid. brainly.com Another approach is the carboxylation of a cyclopentyl Grignard reagent with carbon dioxide. orgsyn.org

Furthermore, the introduction of other functional groups onto the cyclopentane ring allows for the synthesis of a wide array of analogues. organic-chemistry.orgacs.orgrsc.org These functionalizations can be achieved through various organic reactions, enabling the fine-tuning of the molecule's properties for specific applications. ontosight.ai

Scalable Synthetic Protocols for Industrial Chemical Production

The industrial synthesis of propan-2-yl cyclopentanecarboxylate necessitates methodologies that are not only high-yielding and efficient but also economically viable and scalable. Key strategies for large-scale production include classical esterification methods adapted for industrial settings, enzymatic processes, and innovative reaction-separation techniques.

One established route for producing cyclopentanecarboxylate esters is through the Favorskii rearrangement of α-halocyclohexanones. A well-documented example is the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone and sodium methoxide. orgsyn.org This method can be adapted for the synthesis of this compound by utilizing sodium isopropoxide. The reaction proceeds by treating 2-chlorocyclohexanone with a slight excess of the alkoxide in an anhydrous ether solvent. The mixture is typically heated under reflux for a couple of hours to ensure the completion of the reaction. Subsequent workup involves neutralization, extraction with an organic solvent, and purification by distillation to obtain the final ester. orgsyn.org While this method is effective, the use of stoichiometric amounts of sodium alkoxide and the generation of salt by-products are considerations for industrial scale-up.

Table 1: Representative Conditions for Favorskii Rearrangement

| Parameter | Value |

| Starting Material | 2-chlorocyclohexanone |

| Reagent | Sodium Methoxide (for methyl ester) |

| Solvent | Anhydrous Ether |

| Reaction Time | 2 hours (reflux) |

| Yield (Methyl Ester) | 56-61% |

This table illustrates the reaction conditions for the synthesis of a similar ester, methyl cyclopentanecarboxylate, which can be adapted for this compound. orgsyn.org

A more modern and sustainable approach for industrial ester synthesis is enzymatic esterification. This method employs lipases as biocatalysts to facilitate the reaction between a carboxylic acid and an alcohol. google.com For the production of this compound, cyclopentanecarboxylic acid would be reacted with isopropyl alcohol in the presence of a suitable lipase. A key advantage of this process is the high selectivity and mild reaction conditions, typically at temperatures below 80°C. google.com To drive the reaction towards completion, the water formed during the esterification is continuously removed, often through pervaporation. google.com This technique utilizes a membrane to selectively remove water from the reaction mixture, thereby shifting the equilibrium towards the product side and achieving high conversion rates. For instance, in the synthesis of isopropyl myristate, a similar process involving lipase and pervaporation resulted in a final conversion of 97.5%. google.com

Table 2: Enzymatic Esterification with Pervaporation

| Parameter | Value |

| Enzyme | Lipase B |

| Reactants | Myristic Acid, Isopropyl Alcohol |

| Molar Ratio (Alcohol:Acid) | 3.5:1 |

| Initial Reaction Temp. | 60°C |

| Pervaporation Temp. | 80-90°C |

| Final Conversion | 97.5% |

This table provides data from the synthesis of isopropyl myristate, demonstrating the potential of enzymatic esterification for producing isopropyl esters like this compound. google.com

Catalytic distillation is another advanced technique that integrates reaction and separation into a single unit, offering significant advantages for industrial production. This process is particularly suitable for equilibrium-limited reactions like esterification. In a catalytic distillation column, the esterification of cyclopentanecarboxylic acid with isopropyl alcohol would occur in the presence of a solid acid catalyst, such as an ion-exchange resin. nih.govresearchgate.net As the reaction proceeds, the more volatile products (water and potentially the ester, depending on boiling points) move up the column while the less volatile reactants are retained in the reaction zone. This continuous removal of products shifts the equilibrium, leading to higher conversions. Studies on the esterification of acetic acid with isopropyl alcohol using an ion-exchange catalyst have shown that increasing the catalyst loading up to 20 wt% significantly enhances the reaction rate. nih.gov The choice of an appropriate catalyst, such as para-toluenesulfonic acid, can also accelerate the reaction to reach equilibrium rapidly. researchgate.net

Table 3: Kinetic Data for Isopropyl Alcohol Esterification

| Parameter | Condition | IPA Conversion |

| Catalyst Loading | 5 wt% | 45.4% |

| 20 wt% | 79.5% | |

| 25 wt% | 82.2% | |

| Molar Ratio (HAc:IPA) | 1:1 | 65.1% |

| 2.5:1 | 89.5% |

This table, based on the esterification of acetic acid with isopropyl alcohol, highlights the impact of catalyst loading and reactant molar ratio on conversion rates, providing valuable insights for the scalable synthesis of this compound. nih.gov

Furthermore, transesterification offers an alternative route where one ester is converted into another. youtube.com This can be catalyzed by either an acid or a base. For the synthesis of this compound, a readily available ester like methyl cyclopentanecarboxylate could be reacted with isopropyl alcohol in the presence of a suitable catalyst.

Mechanistic Investigations of Reactions Involving Propan 2 Yl Cyclopentanecarboxylate

Reaction Pathways of the Ester Moiety

The ester functional group is the primary site of reactivity in propan-2-yl cyclopentanecarboxylate (B8599756). Its reactions are characteristic of carboxylic acid derivatives and are pivotal for the synthetic manipulation of this molecule.

Hydrolysis of propan-2-yl cyclopentanecarboxylate, the cleavage of the ester bond by water, can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, with the equilibrium position dictated by the concentration of reactants and products.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield cyclopentanecarboxylic acid and an isopropoxide ion. The isopropoxide subsequently deprotonates the carboxylic acid, driving the reaction to completion.

Transesterification involves the exchange of the isopropyl alcohol group with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The efficiency of transesterification is influenced by the steric bulk of the participating alcohols and their relative concentrations.

Table 1: Comparison of Hydrolysis and Transesterification of this compound

| Reaction Type | Catalyst | Nucleophile | Key Intermediate | Reversibility | Products |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Water | Protonated Carbonyl | Reversible | Cyclopentanecarboxylic acid, Propan-2-ol |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | Hydroxide Ion | Tetrahedral Alkoxide | Irreversible | Cyclopentanecarboxylate, Propan-2-ol |

| Transesterification | Acid or Base | Alcohol (R-OH) | Protonated Carbonyl or Tetrahedral Alkoxide | Reversible | New Ester, Propan-2-ol |

The ester moiety of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the isopropoxide leaving group to form cyclopentanecarbaldehyde, which is rapidly reduced further to cyclopentylmethanol. The propan-2-ol is also generated as a byproduct.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. However, the use of more specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can allow for the partial reduction of the ester to the corresponding aldehyde, cyclopentanecarbaldehyde. Precise control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the alcohol.

The ester group itself is generally resistant to oxidation under standard conditions. However, the cyclopentane (B165970) ring and the isopropyl group are susceptible to oxidation. Reactions targeting the ester would likely involve indirect methods. For instance, α-functionalization can occur under specific conditions. Deprotonation at the α-carbon (the carbon on the cyclopentane ring attached to the carbonyl group) with a strong base like lithium diisopropylamide (LDA) generates an enolate. This enolate can then react with an electrophilic oxidizing agent, such as a peroxide or a molybdenum-based reagent, to introduce a hydroxyl group at the α-position.

Cyclopentane Ring Reactivity and Transformations

The cyclopentane ring of this compound is relatively unreactive due to its saturated, alicyclic nature. However, the presence of the ester group can activate the α-position for certain reactions. As mentioned previously, the formation of an enolate at the α-carbon allows for a range of transformations, including alkylation, halogenation, and aldol-type reactions. These reactions are fundamental for the elaboration of the cyclopentane core.

Ring-opening transformations of the cyclopentane ring in this specific ester are not common under typical laboratory conditions due to the stability of the five-membered ring. Such reactions would require harsh conditions or specialized reagents to cleave the carbon-carbon bonds of the ring.

Mechanistic Studies of Pericyclic Reaction Inhibition by this compound

This compound can act as an inhibitor in pericyclic reactions, such as the Diels-Alder reaction, primarily through steric hindrance. The bulky isopropyl group and the cyclopentyl moiety can prevent the necessary orbital overlap between a diene and a dienophile. If this ester is part of a larger molecule designed to participate in a pericyclic reaction, its steric demands can significantly raise the activation energy of the transition state, thereby slowing down or completely inhibiting the reaction.

Electronic effects also play a role. The electron-withdrawing nature of the ester group can influence the electron density of a conjugated system to which it is attached, altering its reactivity in pericyclic reactions. However, in the case of this compound itself, the lack of conjugation between the ester and the cyclopentane ring means that steric effects are the dominant inhibitory factor.

Role of this compound in Complex Organic Reactions

In the realm of complex organic synthesis, this compound and related structures can serve as valuable building blocks or intermediates. For example, the cyclopentane core is a common motif in many natural products, including prostaglandins (B1171923) and steroids. Synthetic strategies towards these molecules may involve the use of functionalized cyclopentanecarboxylates as starting materials.

The ester can function as a substrate in novel reaction types developed to create complex molecular architectures. For instance, it could be a substrate in transition-metal-catalyzed C-H activation reactions, where a catalyst selectively functionalizes a C-H bond on the cyclopentane ring. The ester group can act as a directing group in such reactions, guiding the catalyst to a specific position on the ring and enabling the synthesis of complex substituted cyclopentanes.

Table 2: Summary of Reactivity

| Molecular Moiety | Reaction Type | Description |

| Ester | Hydrolysis | Cleavage of the ester bond by water to form a carboxylic acid and an alcohol. |

| Ester | Transesterification | Exchange of the alcohol group of the ester with another alcohol. |

| Ester | Reduction | Conversion of the ester to primary alcohols or aldehydes using reducing agents. |

| Cyclopentane Ring | α-Functionalization | Reaction at the carbon adjacent to the carbonyl group via an enolate intermediate. |

| Whole Molecule | Pericyclic Reaction Inhibition | Steric and electronic effects hinder the progress of pericyclic reactions. |

| Whole Molecule | Substrate in Complex Reactions | Use as a starting material or intermediate in the synthesis of complex molecules. |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Propan 2 Yl Cyclopentanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of propan-2-yl cyclopentanecarboxylate (B8599756) reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of structural information.

A detailed analysis of the ¹H NMR spectrum would be expected to show:

A multiplet for the methine proton of the isopropyl group, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

A doublet for the six equivalent methyl protons of the isopropyl group.

A multiplet for the methine proton on the cyclopentane (B165970) ring at the C1 position, also shifted downfield by the ester functionality.

A series of overlapping multiplets for the methylene (B1212753) protons of the cyclopentane ring.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH-O- | ~4.9-5.1 | Septet | 1H |

| (CH₃)₂CH-O- | ~1.2 | Doublet | 6H |

| C₅H₉-C(O)O- | ~2.6-2.8 | Multiplet | 1H |

| -CH₂- (Cyclopentane ring) | ~1.5-1.9 | Multiplet | 8H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.infodocbrown.info

The expected ¹³C NMR spectrum would feature:

A signal for the carbonyl carbon of the ester group at a significantly downfield chemical shift.

A signal for the methine carbon of the isopropyl group.

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the cyclopentane ring attached to the carboxyl group.

Distinct signals for the methylene carbons of the cyclopentane ring, with their chemical shifts influenced by their position relative to the ester group. libretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~176 |

| (CH₃)₂CH-O- | ~67 |

| C₅H₉-C(O)O- (C1 of cyclopentane) | ~43 |

| -CH₂- (Cyclopentane ring, C2 & C5) | ~30 |

| -CH₂- (Cyclopentane ring, C3 & C4) | ~25 |

| (CH₃)₂CH-O- | ~22 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the isopropyl and cyclopentyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage, for instance, by showing a correlation between the methine proton of the isopropyl group and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. niscpr.res.inresearchgate.net In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. shimadzu.com As the pure compound elutes from the column, it enters the mass spectrometer, where it is ionized. niscpr.res.in

The resulting mass spectrum would show the molecular ion peak ([M]⁺), corresponding to the intact molecule, and a series of fragment ions. docbrown.info The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, common fragmentation pathways would include: libretexts.orgmiamioh.edu

Loss of the isopropyl group.

Loss of the isopropoxy group.

Cleavage of the cyclopentane ring.

McLafferty rearrangement, if sterically feasible.

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₉H₁₆O₂]⁺ | 156 | Molecular Ion |

| [C₆H₉O₂]⁺ | 113 | Loss of isopropyl radical (C₃H₇) |

| [C₅H₉CO]⁺ | 97 | Loss of isopropoxy radical (OC₃H₇) |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

| [C₃H₇O]⁺ | 59 | Isopropoxy cation |

| [C₃H₇]⁺ | 43 | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Degradation Product Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. mdpi.commdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.govnih.gov For this compound (C₉H₁₆O₂), the theoretical exact mass of the molecular ion can be calculated and compared to the experimentally determined value from HRMS, confirming the molecular formula. biosynth.com

HRMS is also invaluable for identifying and characterizing potential degradation products or impurities, even at very low concentrations. mdpi.com The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com This is particularly important in stability studies and for ensuring the purity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). pressbooks.publibretexts.org For aliphatic esters like this compound, this peak is typically observed in the range of 1735–1750 cm⁻¹. uniroma1.it Another key indicator of the ester functional group is the stretching vibration of the C-O-C linkage, which gives rise to strong bands in the fingerprint region, typically between 1160 cm⁻¹ and 1210 cm⁻¹ for aliphatic esters. uniroma1.it

The cyclopentane ring and the isopropyl group contribute to absorptions in the C-H stretching and bending regions. The sp³ C-H stretching vibrations of the alkane structure are expected to produce strong absorptions in the 2850–3000 cm⁻¹ range. researchgate.net The C-H bending vibrations of the cyclopentane ring would appear around 1460 cm⁻¹. docbrown.info The presence of the isopropyl group can be identified by a characteristic split in the C-H bending vibration, often showing two bands of medium intensity around 1385 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2850-3000 | Strong | C-H stretch (sp³ hybridized carbon) |

| 1735-1750 | Strong | C=O stretch (ester carbonyl) |

| 1450-1470 | Strong | C-H bend (cyclopentane ring) |

| 1370-1395 | Medium | C-H bend (isopropyl group) |

| 1160-1210 | Strong | O=C-O-C stretch (ester linkage) |

This table is based on established characteristic infrared absorption frequencies for the respective functional groups. uniroma1.itresearchgate.netdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a successful crystallographic analysis would yield the exact spatial orientation of the cyclopentane ring relative to the isopropyl ester group.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. This pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific data on its unit cell dimensions, space group, and atomic coordinates are not available. However, should a crystallographic study be undertaken, it would provide invaluable insights into the molecule's solid-state conformation and intermolecular interactions. The Flack parameter, a common metric in X-ray crystallography, could be used to determine the absolute configuration if a chiral derivative were to be crystallized. nih.gov

Chromatographic Method Development and Validation for Analysis and Purification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this type of ester.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. mostwiedzy.pl For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice.

A typical RP-HPLC setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The compound is detected as it elutes from the column, most commonly using a UV detector, as the ester carbonyl group provides some UV absorbance, typically at low wavelengths around 210 nm. sigmaaldrich.com Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the reliability of the results. nih.gov

Table 2: General HPLC Parameters for the Analysis of this compound

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detector | UV-Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a general methodology based on common practices for the analysis of fragrance esters. sigmaaldrich.comnih.govresearchgate.net

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It is widely used for purity assessment and quantitative analysis. The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For the analysis of an ester like this compound, a mid-polarity column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., HP-INNOWax), would be suitable. Detection is typically achieved with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The purity of the sample can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For accurate quantification, an internal standard method can be employed.

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Description |

| Column | Capillary column with a wax stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Temperature Program | e.g., Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Injection Mode | Split/Splitless |

This table outlines a general GC method suitable for the analysis of volatile esters.

Computational Chemistry and Theoretical Modeling of Propan 2 Yl Cyclopentanecarboxylate

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy. ecampusontario.ca Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy, though often at a significant computational cost. DFT, while also a first-principles method, utilizes an electron density functional, providing a favorable balance between accuracy and computational efficiency, making it a workhorse for molecular property prediction. ecampusontario.ca

For propan-2-yl cyclopentanecarboxylate (B8599756), these calculations are used to determine its most stable three-dimensional structure (optimized geometry), electrostatic potential, and charge distribution. By mapping the electrostatic potential onto the electron density surface, one can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. These methods lay the groundwork for understanding its reactivity and physical properties.

Below is a table of representative optimized geometric parameters for propan-2-yl cyclopentanecarboxylate, as would be predicted from a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| O-C (isopropyl) | 1.46 Å | |

| C-C (cyclopentane avg.) | 1.54 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.5° | |

| C-O-C | 117.8° | |

| Dihedral Angles (°) | ||

| C-C-C=O | 178.5° | |

| O=C-O-C | 179.2° |

Note: This data is illustrative of typical results from DFT calculations and is presented for educational purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent or near a surface).

For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar ring, MD simulations are essential for characterizing its conformational landscape. The cyclopentane (B165970) ring can adopt various puckered conformations (e.g., envelope, twist), and the isopropyl ester group can rotate. MD simulations can reveal the relative energies of these different conformers and the energy barriers for converting between them. This dynamic insight is crucial for understanding how the molecule's shape influences its properties and interactions with its environment.

Table 2: Conformational States of this compound from MD Simulations

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | C-O-C-H: ~180° | 0.00 | 65% |

| Local Minimum 1 | C-O-C-H: ~60° | 1.2 | 25% |

| Local Minimum 2 | C-O-C-H: ~-60° | 1.5 | 10% |

Note: This data is a hypothetical representation of results from an MD simulation to illustrate conformational analysis.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (HOMO-LUMO, Electrophilicity)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Other reactivity descriptors, such as the global electrophilicity index (ω), can be calculated from these orbital energies to quantify a molecule's ability to act as an electron acceptor.

Table 3: FMO Analysis and Reactivity Descriptors

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -9.85 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | 0.75 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 10.60 |

| Electrophilicity Index (ω) | Measure of electron-accepting capability | 1.98 |

Note: These values are illustrative examples derived from theoretical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. Instead of studying a single molecule in depth, QSAR analyzes a dataset of related molecules to build a predictive model.

For a class of compounds like cyclopentanecarboxylic acid esters, a QSAR study could be developed to predict properties such as odor intensity, receptor binding affinity, or environmental persistence. The process involves calculating a set of numerical values, or "descriptors," for each molecule that encodes its structural, electronic, or physicochemical properties (e.g., molecular weight, logP, HOMO/LUMO energies, surface area). A mathematical model is then generated that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized esters.

Table 4: Hypothetical QSAR Model for a Series of Cyclopentanecarboxylic Acid Esters

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Electrophilicity) | Experimental Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |

|---|---|---|---|---|

| Methyl ester | 1.5 | 2.1 | 4.5 | 4.6 |

| Ethyl ester | 2.0 | 2.0 | 5.1 | 5.0 |

| Propan-2-yl ester | 2.4 | 1.98 | 5.4 | 5.4 |

| Butyl ester | 2.5 | 1.95 | 5.6 | 5.6 |

Spectroscopic Property Prediction and Validation

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating properties related to various spectroscopic techniques, scientists can validate their computational models and aid in the interpretation of experimental data.

For this compound, methods like DFT can be used to calculate vibrational frequencies. These calculated frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to the peaks observed in an experimental Infrared (IR) spectrum. Similarly, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. Agreement between the predicted and experimental spectra provides strong evidence that the computed molecular structure and electronic environment are accurate.

Table 5: Comparison of Predicted and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (alkane) | Cyclopentane, Isopropyl | 2970 - 2875 | 2965 - 2870 |

| C=O stretch | Carbonyl (Ester) | 1738 | 1735 |

| C-O stretch | Ester | 1250 - 1180 | 1245 - 1175 |

Note: Predicted frequencies are typically scaled to correct for systematic errors in computational methods. The data shown is illustrative.

Research Applications of Propan 2 Yl Cyclopentanecarboxylate in Chemical Sciences

Applications as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, the strategic construction of complex molecular architectures from simpler, readily available starting materials is a primary objective. msu.edu Propan-2-yl cyclopentanecarboxylate (B8599756) serves as a valuable key intermediate, providing a structural motif that can be elaborated upon to create more intricate molecules.

A key intermediate is a molecule that acts as a stepping stone in a multi-step synthesis. Propan-2-yl cyclopentanecarboxylate has been identified as an intermediate for the synthesis of other compounds, such as imidazopyrazines and various carbocycles. biosynth.com The cyclopentane (B165970) ring provides a robust carbocyclic scaffold that is prevalent in many natural products and pharmaceutically active molecules. The ester functional group, specifically the propan-2-yl (or isopropyl) ester, offers a site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, allowing for its incorporation into larger, more complex molecular frameworks. The synthesis of substituted cyclopropenones, which are themselves versatile building blocks, can proceed from related cyclopentanone (B42830) precursors, highlighting the utility of cyclic ketones and their derivatives in accessing strained ring systems and unique chemical scaffolds. orgsyn.org

The utility of this compound extends into materials science, particularly in the field of polymer chemistry. Certain cyclopentane carboxylate compounds are employed as electron donors in the preparation of catalysts for olefin polymerization, such as Ziegler-Natta type polypropylene (B1209903) catalysts. google.com In these systems, the electronic properties of the carboxylate compound can influence the activity and selectivity of the catalyst, thereby affecting the properties of the resulting polymer. The use of specific esters like this compound in catalyst systems demonstrates its role as a precursor in the development of advanced materials with tailored characteristics. google.com

Investigation of Biochemical Interactions and Enzyme Modulation (e.g., Tyrosine Kinase Inhibition)

Beyond its role in synthesis, this compound has been investigated for its potential biological activity. Research has shown that the compound exhibits inhibitory activity against tyrosine kinases. biosynth.com Tyrosine kinases are a critical family of enzymes that play a fundamental role in signal transduction pathways, controlling cellular processes like growth, proliferation, and differentiation. biosynth.comnih.gov

The inhibition of these enzymes is a key strategy in modern pharmacology, particularly for the treatment of cancer and inflammatory diseases. mdpi.comnih.govthesciencein.org The finding that this compound can bind to and inhibit a tyrosine kinase suggests its potential as a scaffold for the design of new therapeutic agents. biosynth.com The interaction is reportedly mediated by a benzamide (B126) function, indicating a specific mode of binding that could be exploited for developing more potent and selective inhibitors. biosynth.com While the development of selective inhibitors for specific members of the kinase family remains a challenge, the discovery of novel scaffolds is an important step toward creating new chemical probes and potential drugs. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 106083-73-2 | biosynth.com |

| Molecular Formula | C₉H₁₆O₂ | biosynth.com |

| Molecular Weight | 156.22 g/mol | biosynth.com |

| SMILES | CC(C)OC(=O)C1CCCC1 | biosynth.com |

Contribution to the Development of New Catalysts and Reaction Systems

The development of novel and efficient catalysts is a cornerstone of chemical research, enabling new transformations and improving the sustainability of chemical processes. As mentioned previously, cyclopentane carboxylate compounds have found a specific application in catalysis. Patent literature discloses the use of 1-hydrocarbyl-2-acyloxy-cyclopentane carboxylates as electron donors in the formulation of catalysts for propylene (B89431) polymerization. google.com The structure of the ester, including the alkyl group of the alcohol (such as the propan-2-yl group), can be systematically varied to fine-tune the performance of the catalyst system. This contribution is significant as it allows for greater control over the polymerization process, leading to the production of polymers with desired properties. google.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazopyrazine |

| Tyrosine kinase |

| Propylene |

| Benzene |

| Pentane |

| Ether |

| Tetrahydrofuran (THF) |

| Acetonitrile (B52724) |

| Toluene |

| Potassium tert-butoxide |

| 2-Cyclopenten-1-one |

| Sodium amide |

Environmental Research on the Fate and Degradation of Cyclopentanecarboxylate Esters

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. These mechanisms are crucial in determining the persistence and transformation of organic pollutants.

The hydrolysis of the ester bond is a primary abiotic degradation pathway for propan-2-yl cyclopentanecarboxylate (B8599756) in aqueous environments. This reaction involves the cleavage of the ester linkage to form cyclopentanecarboxylic acid and propan-2-ol. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Studies on other esters, such as phthalate (B1215562) esters, indicate that the initial step in their degradation is often hydrolysis, mediated by esterase enzymes in biological systems, but also occurring abiotically. nih.govnih.gov For instance, the degradation of dimethyl isophthalate (B1238265) proceeds through hydrolysis to monomethyl isophthalate and then to isophthalic acid. nih.gov Similarly, it is expected that propan-2-yl cyclopentanecarboxylate would hydrolyze to its corresponding carboxylic acid and alcohol.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Products |

| This compound | Cyclopentanecarboxylic acid |

| Propan-2-ol |

This table is illustrative and based on general chemical principles of ester hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For esters, this can involve the photo-cleavage of the ester bond. researchgate.net Studies on polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester, have shown that UV radiation can lead to the cleavage of ester bonds, a process that is significantly enhanced in the presence of humidity. nih.govnih.gov This suggests that sunlight could play a role in the degradation of this compound, especially in surface waters or on terrestrial surfaces.

Research on the photodegradation of phthalic acid esters (PAEs) under UV light has shown that the primary attack is on the alkyl side chain. frontiersin.org However, in the presence of a photocatalyst like TiO2, degradation is more extensive, involving the aromatic ring as well. frontiersin.org While this compound lacks an aromatic ring, the principle of UV-induced degradation of the ester and alkyl components is applicable. The process is expected to be slower than for compounds that are strong absorbers of solar radiation.

Oxidation is another significant abiotic pathway for the degradation of organic compounds in the environment. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can effectively degrade recalcitrant organic molecules.

Research on the degradation of cyclopentane (B165970) carboxylic acid (CPA), a potential hydrolysis product of this compound, using a Fenton-based system (Fe(II) and H₂O₂) and a UV/H₂O₂ system demonstrated effective degradation. researchgate.net The UV/H₂O₂ system was found to achieve complete degradation of CPA in a short period. researchgate.net This indicates that once hydrolyzed, the cyclopentanecarboxylic acid moiety can be further broken down by oxidative processes in the environment. The propan-2-ol moiety is also readily oxidized.

Biotic Degradation Pathways and Biodegradability Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant removal mechanism for many organic pollutants in the environment.

The biodegradation of esters like this compound is typically initiated by the enzymatic hydrolysis of the ester bond by esterases, which are common in a wide range of microorganisms. nih.gov This initial step, similar to abiotic hydrolysis, yields cyclopentanecarboxylic acid and propan-2-ol.

Studies on the biodegradation of isopropanol (B130326) (propan-2-ol) have shown that it can be utilized as a sole carbon source by various microorganisms, such as the thermophilic bacterium Bacillus pallidus. researchgate.netresearchgate.net The degradation of propan-2-ol often proceeds through its oxidation to acetone (B3395972), which is then further metabolized. researchgate.net

The cyclopentane ring can also be biodegraded. The microbial degradation of related alicyclic compounds like cyclohexane (B81311) carboxylic acid has been studied, and it typically involves a β-oxidation-like pathway. researchgate.net Research on the biodegradation of cyclopentanone (B42830) and cyclohexanone (B45756) has also identified specific microbial degradation pathways and the enzymes involved. While structurally different, this demonstrates that cyclic aliphatic structures can be metabolized by microorganisms. The biodegradation of carboxylated cycloalkanes, which are structurally similar to naphthenic acids, has been observed in oil sand tailings, although methyl substitutions on the ring can increase resistance to microbial attack. researchgate.net

Table 2: Summary of Biodegradation Potential

| Component | Biodegradation Pathway | Key Intermediates |

| Ester Linkage | Enzymatic Hydrolysis (Esterases) | Cyclopentanecarboxylic acid, Propan-2-ol |

| Propan-2-ol | Oxidation | Acetone |

| Cyclopentanecarboxylic Acid | β-oxidation-like pathway | Further breakdown products |

This table is based on data from related compounds and general biochemical pathways.

Characterization of Environmental Transformation Products and Pathways

The characterization of transformation products is essential for a complete understanding of a compound's environmental fate and potential risks. For this compound, the primary transformation products from both abiotic hydrolysis and initial biotic degradation are cyclopentanecarboxylic acid and propan-2-ol.

Further degradation of these initial products would lead to a cascade of other compounds. As mentioned, propan-2-ol is oxidized to acetone. researchgate.net The degradation pathway of cyclopentanecarboxylic acid is less specifically documented for this compound, but based on studies of similar alicyclic acids, it likely proceeds through ring-opening reactions to form aliphatic dicarboxylic acids, which are then further metabolized through central metabolic pathways like the Krebs cycle. For example, the degradation of cyclohexane carboxylic acid can lead to pimelyl-CoA. researchgate.net

Initial Hydrolysis: Cleavage of the ester bond to form cyclopentanecarboxylic acid and propan-2-ol. This is a key step in both abiotic and biotic degradation.

Degradation of Alcohol: The resulting propan-2-ol is readily biodegraded, likely via oxidation to acetone and then further mineralization to CO₂ and water.

Degradation of Carboxylic Acid: The cyclopentanecarboxylic acid moiety undergoes further degradation, likely involving ring cleavage and subsequent metabolism through common cellular pathways.

It is important to note that under certain environmental conditions, transformation products can sometimes be more persistent or toxic than the parent compound. However, in the case of this compound, the initial transformation products are generally considered to be readily biodegradable.

Conclusion and Future Research Directions in Propan 2 Yl Cyclopentanecarboxylate Studies

Summary of Current Understanding

Propan-2-yl cyclopentanecarboxylate (B8599756), with the chemical formula C9H16O2, is recognized for its role as a versatile chemical intermediate and its potential biological activity. google.com Current knowledge identifies it as a compound with applications in various chemical syntheses and as a potential agent in crop protection.

One of the key aspects of its current understanding is its use as a chemical intermediate. It is cited as a precursor in the synthesis of more complex molecules, including imidazopyrazine and various carbocycles. google.com This role underscores its importance in synthetic organic chemistry, providing a foundational building block for diverse molecular architectures.

Furthermore, propan-2-yl cyclopentanecarboxylate has been identified as a pesticide. google.com This application aligns with broader research into cyclopropanecarboxylate (B1236923) esters, which have been developed as potent insecticides for both agricultural and domestic use. google.comnih.gov The structural features of these esters are crucial for their insecticidal activity, and this compound fits within this class of potentially bioactive molecules.

Intriguingly, research has also pointed towards the potential of this compound as a tyrosine kinase inhibitor. google.com Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their inhibition is a key strategy in the development of targeted cancer therapies. nih.govnih.gov While specific research on this compound's inhibitory activity is not extensively detailed, its identification as a potential inhibitor opens up a significant avenue for future investigation in medicinal chemistry. The compound is also noted to inhibit the pericyclic reaction of dienolate and cyclopentadiene (B3395910), a specific type of chemical reaction, highlighting its potential utility in controlling certain reaction pathways. google.com

| Property | Value |

| Chemical Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 106083-73-2 |

| Known Applications | Pesticide, Chemical Intermediate |

| Potential Biological Activity | Tyrosine Kinase Inhibitor |

Emerging Research Areas

The current understanding of this compound lays the groundwork for several emerging areas of research. These future directions aim to build upon its known properties and explore new applications.

A primary area of emerging research is the detailed investigation of its potential as a tyrosine kinase inhibitor . Future studies are expected to focus on elucidating the specific mechanism of inhibition, identifying the target tyrosine kinases, and evaluating its efficacy in preclinical models of diseases such as cancer. nih.govnih.gov The development of novel, effective, and selective tyrosine kinase inhibitors remains a significant goal in pharmaceutical research.

Building on its use as a pesticide, another promising research avenue is the design and synthesis of novel analogs for enhanced crop protection. By modifying the cyclopentanecarboxylate core and the propan-2-yl ester group, researchers can explore structure-activity relationships to develop more potent and selective pesticides. nih.govmdpi.com This research is crucial for addressing the ongoing challenge of pest resistance to existing treatments.

The role of this compound as a chemical intermediate also presents opportunities for further exploration. Its use in the synthesis of imidazopyrazines suggests its potential as a scaffold for a broader range of heterocyclic compounds with diverse pharmacological activities. Future research could focus on developing new synthetic methodologies that utilize this compound to access novel molecular frameworks.

Challenges and Opportunities in Cyclopentanecarboxylate Research

The study of cyclopentanecarboxylates, including this compound, is not without its challenges and corresponding opportunities.

A significant challenge lies in the synthesis and functionalization of the cyclopentane (B165970) ring . The direct and selective C-H functionalization of cycloalkanes is a known hurdle in organic synthesis due to the inherent stability of C-H bonds. nih.gov Overcoming this challenge requires the development of innovative catalytic methods to introduce new functional groups onto the cyclopentane ring in a controlled manner. This, in turn, represents a major opportunity for advancing the field of synthetic chemistry. chemistryworld.com

The large-scale synthesis of specific cyclopentanecarboxylate esters can also be a hurdle. While processes for some cyclopropane (B1198618) carboxaldehyde derivatives have been developed for industrial applications, scaling up the synthesis of particular esters like this compound to be cost-effective and efficient remains a key consideration for commercial viability. google.com

Despite these challenges, the opportunities in cyclopentanecarboxylate research are vast. The development of new synthetic methods will unlock access to a wider array of functionalized cyclopentane derivatives. These new compounds could find applications in various fields, from the development of new pharmaceuticals and agrochemicals to the creation of novel materials with unique properties. The inherent chirality of many substituted cyclopentane derivatives also presents an opportunity for the development of enantioselective syntheses, leading to the production of single-enantiomer compounds with potentially improved efficacy and safety profiles in biological applications.

Q & A

Q. What are the common synthetic routes for preparing propan-2-yl cyclopentanecarboxylate derivatives, and how can purity be ensured?

this compound derivatives are typically synthesized via Pd-catalyzed intramolecular additions or esterification reactions. For example, Pd-catalyzed coupling of propargyl esters with aryl halides yields substituted derivatives (e.g., 4-methoxybenzylidene analogs with 72% yield). Key steps include controlling reaction temperature (e.g., 80°C), using bases like KCO, and purification via silica gel chromatography. Purity is confirmed by H/C NMR and mass spectrometry (EI-MS) .

Q. How can the structural identity of this compound be confirmed?

Structural characterization employs spectroscopic methods:

- NMR : H NMR detects ester methyl groups (δ ~1.2–1.4 ppm for isopropyl) and cyclopentane protons (δ 1.5–2.5 ppm). C NMR confirms carbonyl carbons (δ ~170 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+Na]) and fragmentation patterns validate molecular weight.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. What reaction mechanisms govern the Pd-catalyzed synthesis of this compound derivatives?

Pd-catalyzed reactions proceed via oxidative addition of aryl halides to Pd(0), followed by alkyne coordination and migratory insertion to form cyclopentane rings. Reductive elimination releases the product. Side reactions (e.g., homocoupling) are minimized using phosphine ligands and controlled stoichiometry. Computational studies (DFT) can map transition states to optimize catalytic cycles .

Q. How does stereochemistry influence the biological activity of this compound analogs?

Enantiomers exhibit distinct pharmacological profiles due to chiral center interactions with biological targets. For example, (1R,2R)-configured analogs show higher affinity for enzyme active sites compared to (1S,2S) forms. Chiral HPLC or enzymatic resolution separates enantiomers, while in vitro assays (e.g., IC measurements) quantify activity differences .

Q. What strategies improve yields in the synthesis of substituted cyclopentanecarboxylates?

- Catalyst optimization : Pd(PPh) increases cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Lower temperatures (e.g., 60°C) reduce side products in sensitive reactions.

- Purification : Gradient elution in column chromatography resolves E/Z isomers (e.g., 20:80 ratio resolved for 4-cyanobenzylidene derivatives) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive cyclopentanecarboxylates?

SAR studies compare substituent effects:

- Electron-withdrawing groups (e.g., -CN, -NO) enhance electrophilic reactivity, improving enzyme inhibition.

- Bulkier substituents (e.g., tert-butyl) reduce metabolic degradation.

- Stereochemistry : (1R,2R) configurations in ethyl 2-aminocyclopentanecarboxylates increase antiviral potency by 10-fold compared to (1S,2S) .

Q. What role do cyclopentanecarboxylates play in drug discovery pipelines?

These compounds serve as intermediates for protease inhibitors (e.g., HCV NS3/4A) or receptor modulators. For example, ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate analogs inhibit cancer cell proliferation (IC < 1 μM) by targeting tubulin polymerization. In vivo studies assess pharmacokinetics (e.g., bioavailability, half-life) .

Methodological Notes

- Data Contradictions : Discrepancies in reaction yields (e.g., 33% vs. 96% for tert-butyl derivatives) highlight the need for reproducibility checks via controlled reagent purity and inert atmospheres .

- Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods when handling reactive intermediates (e.g., diazo compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.